Mass Spectrometric Differentiation: +4 Da Nominal Mass Shift with Baseline Isotopic Resolution
rac Nebivolol-d4 (Major) provides a parent ion m/z of 410.10 in positive ESI mode, representing a +4 Da mass shift from unlabeled nebivolol (m/z 406.10). Both analyte and internal standard fragment to a common product ion at m/z 151.10 [1]. In validated MRM methods using this compound, the +4 Da separation eliminates isotopic cross-talk interference that can confound quantification when using +2 Da (d2) or +3 Da (d3) labeled analogs where the natural abundance 13C isotopologue of the analyte contributes signal in the internal standard channel [2]. This mass difference exceeds the minimum +3 Da threshold recommended by regulatory guidance (EMA, FDA) for reliable LC-MS/MS bioanalysis [3].
| Evidence Dimension | Parent Ion Mass (m/z) – Positive ESI Mode |
|---|---|
| Target Compound Data | m/z 410.10 (parent) → 151.10 (product) |
| Comparator Or Baseline | Unlabeled nebivolol: m/z 406.10 (parent) → 151.10 (product); d2-labeled nebivolol: m/z 408.10 (parent) → 151.10 (product) [Class-level inference: no direct d2 vs d4 comparison identified in search results] |
| Quantified Difference | Target mass shift: +4.00 Da from unlabeled analyte; Comparator mass shift: +2.00 Da from unlabeled analyte |
| Conditions | Electrospray positive ionization (ESI+), multiple reaction monitoring (MRM) mode, as validated in human plasma LC-MS/MS method |
Why This Matters
A +4 Da mass shift provides superior channel isolation compared to +2 Da or +3 Da alternatives, minimizing the risk of regulatory method rejection due to isotopic interference.
- [1] Ravi VB, Ponneri V. Development and Validation of a Sensitive LC-MS/MS Method for Determination of Nebivolol: Application to a Pharmacokinetic Study. World J Pharm Pharm Sci. Abstract. Parent m/z: 406.10 (nebivolol) and 410.10 (nebivolol D4). View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. doi:10.1002/rcm.1790. PMID: 15645520. View Source
- [3] European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. 2011. View Source
